6-(Difluoromethoxy)-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-N-methylpyridin-3-amine is an organic compound that belongs to the class of nitrogen-containing heterocycles. The presence of the difluoromethoxy group in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the reproducibility and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethoxy)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility in further applications.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for developing new therapeutic agents with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Difluoromethoxy)-N-methylpyridin-3-amine: can be compared with other fluorinated pyridine derivatives, such as 6-(trifluoromethoxy)-N-methylpyridin-3-amine and 6-(methoxy)-N-methylpyridin-3-amine.
Uniqueness: The presence of the difluoromethoxy group distinguishes it from other similar compounds by providing unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
List of Similar Compounds
- 6-(Trifluoromethoxy)-N-methylpyridin-3-amine
- 6-(Methoxy)-N-methylpyridin-3-amine
- 6-(Difluoromethoxy)-N-ethylpyridin-3-amine
Eigenschaften
Molekularformel |
C7H8F2N2O |
---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-10-5-2-3-6(11-4-5)12-7(8)9/h2-4,7,10H,1H3 |
InChI-Schlüssel |
SIRXEVAIEYFQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.